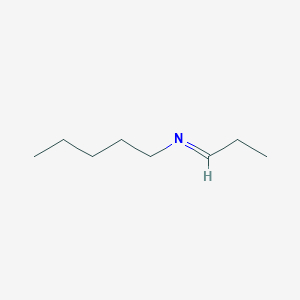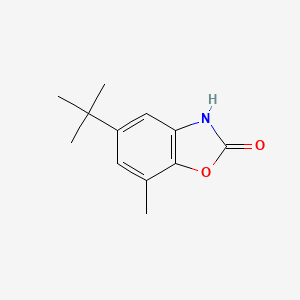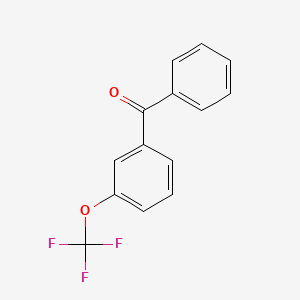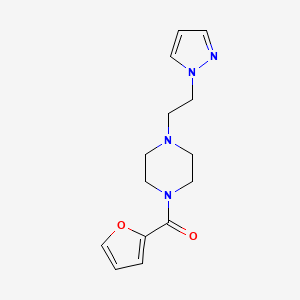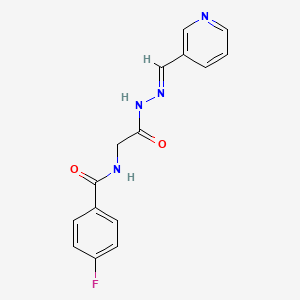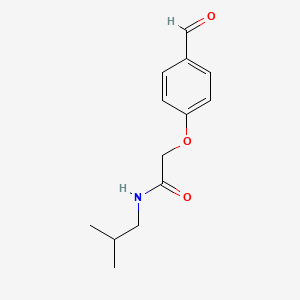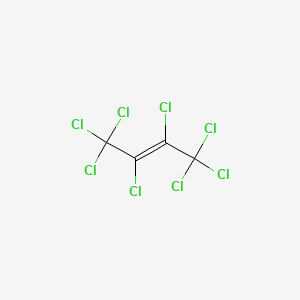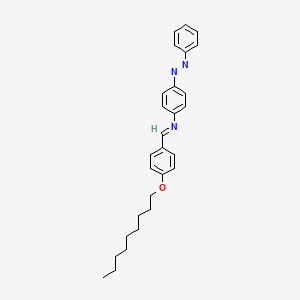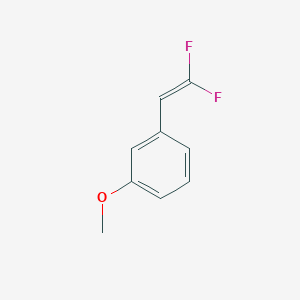![molecular formula C13H13N5OS B14140532 4-amino-3-[(4-methyl-2-quinolinyl)oxymethyl]-1H-1,2,4-triazole-5-thione CAS No. 203000-94-6](/img/structure/B14140532.png)
4-amino-3-[(4-methyl-2-quinolinyl)oxymethyl]-1H-1,2,4-triazole-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-3-[(4-methyl-2-quinolinyl)oxymethyl]-1H-1,2,4-triazole-5-thione is a complex organic compound with the molecular formula C13H13N5OS. This compound is known for its unique structure, which combines a triazole ring with a quinoline moiety, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of 4-amino-3-[(4-methyl-2-quinolinyl)oxymethyl]-1H-1,2,4-triazole-5-thione typically involves multiple steps. One common synthetic route includes the reaction of 4-methyl-2-quinolinecarboxaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the desired triazole-thione compound . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Chemical Reactions Analysis
4-amino-3-[(4-methyl-2-quinolinyl)oxymethyl]-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound into its corresponding amine derivatives.
Scientific Research Applications
4-amino-3-[(4-methyl-2-quinolinyl)oxymethyl]-1H-1,2,4-triazole-5-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-amino-3-[(4-methyl-2-quinolinyl)oxymethyl]-1H-1,2,4-triazole-5-thione involves its interaction with biological macromolecules. The compound can bind to DNA, interfering with replication and transcription processes. It may also inhibit specific enzymes involved in cell division, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives and quinoline-based molecules. Compared to these compounds, 4-amino-3-[(4-methyl-2-quinolinyl)oxymethyl]-1H-1,2,4-triazole-5-thione is unique due to its combined triazole-quinoline structure, which imparts distinct chemical and biological properties. Some similar compounds are:
- 4-amino-3-[(4-methylquinolin-2-yl)oxymethyl]-1H-1,2,4-triazole-5-thione
- 4-amino-3-[(4-chloroquinolin-2-yl)oxymethyl]-1H-1,2,4-triazole-5-thione .
Properties
CAS No. |
203000-94-6 |
|---|---|
Molecular Formula |
C13H13N5OS |
Molecular Weight |
287.34 g/mol |
IUPAC Name |
4-amino-3-[(4-methylquinolin-2-yl)oxymethyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H13N5OS/c1-8-6-12(15-10-5-3-2-4-9(8)10)19-7-11-16-17-13(20)18(11)14/h2-6H,7,14H2,1H3,(H,17,20) |
InChI Key |
SZABSSBFMHVARC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)OCC3=NNC(=S)N3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



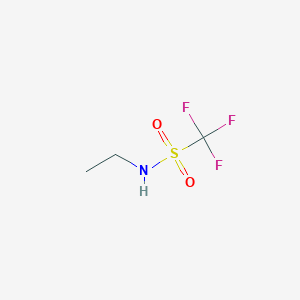
![2-[(2-hydroxyphenyl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B14140464.png)
![2-[(Benzenesulfonyl)methyl]-1-nitro-4-(trifluoromethyl)benzene](/img/structure/B14140468.png)
